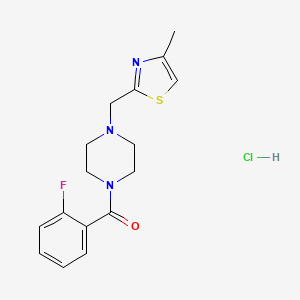

![molecular formula C16H18N4O4 B2813657 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1210694-27-1](/img/structure/B2813657.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

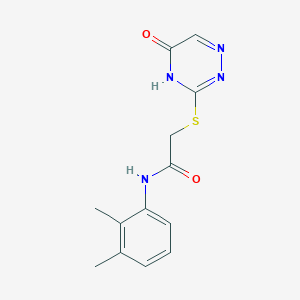

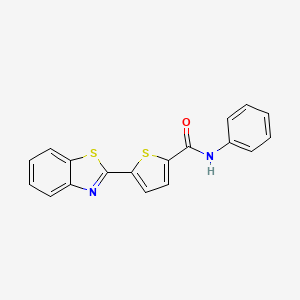

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, an imidazole ring, and an oxalamide group . The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a bicyclic structure that includes a benzene ring fused with a 1,4-dioxin ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxalamide group is a type of amide that is derived from oxalic acid .

Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the three main functional groups mentioned above. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature .科学的研究の応用

Crystal Structure Studies

The crystal structure of this compound reveals its three-dimensional arrangement of atoms. In a study by Chen et al., the compound was characterized as (E)- (2- ( (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide) . Understanding the crystal structure can inform its reactivity, stability, and potential interactions with other molecules.

Enzyme Inhibition

Cholinesterase Inhibition: The studied compound exhibited moderate to weak inhibition of cholinesterases . Cholinesterases play a crucial role in neurotransmission, and their modulation is relevant in neurodegenerative diseases like Alzheimer’s.

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in lipid metabolism and inflammation. Investigating the compound’s effect on lipoxygenase activity could provide insights into its anti-inflammatory potential.

Sleep-Related Breathing Disorders

The compound’s derivatives have been explored as α2-Adrenoceptor subtype C (alpha-2C) antagonists . These derivatives may find applications in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring.

Urease Inhibition

A copper (II) complex with a caffeic acid derivative ((E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) showed urease inhibitory activity . Urease inhibitors are relevant in managing conditions related to urea metabolism.

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound has been studied for its potential inhibitory effects on certain enzymes

Biochemical Pathways

Some studies suggest that it may have an impact on the pathways involving cholinesterases and lipoxygenase enzymes . .

Result of Action

Some studies suggest that it may have inhibitory effects on certain enzymes , which could potentially affect a variety of cellular processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-11-17-4-6-20(11)7-5-18-15(21)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-4,6,10H,5,7-9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWIANQFSGMVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813581.png)

![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2813591.png)